2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
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Description
2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a useful research compound. Its molecular formula is C16H17NO5S2 and its molecular weight is 367.43. The purity is usually 95%.
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Scientific Research Applications
Chemiluminescence and Oxidation Studies
The study on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes revealed that base-induced decomposition of these dioxetanes in DMSO emits light with varying wavelengths based on their substitution. This research indicates potential applications in chemiluminescence studies, with specific insights into the stability and light emission properties of sulfanyl-substituted dioxetanes when oxidized to sulfinyl and sulfonyl derivatives (Watanabe et al., 2010).
Antitumor Screening
A series of thiazolidin-3-yl butanoic acids and butanamides were synthesized and screened for their antitumor activities, showing moderate efficacy against various malignant tumor cells. This underscores their potential in developing novel anticancer agents, with certain compounds exhibiting higher sensitivity against specific cancer cell lines (Horishny & Matiychuk, 2020).
Antimicrobial and Synthetic Applications
Research into thiazolidinone and thiazoline derivatives highlighted their antimicrobial properties against various pathogens. This research not only expands the chemical understanding of thiazolidinone compounds but also their potential applications in developing new antimicrobial agents (Gouda et al., 2010).
Pharmacological Evaluation
A study on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides highlighted their potential antibacterial activities and moderate inhibition of α-chymotrypsin enzyme. This research opens pathways to developing compounds with antibacterial properties and enzyme inhibition capability (Siddiqui et al., 2014).
Solar Cell Applications
Investigations into organic sensitizers for solar cell applications revealed the potential of sulfanyl-substituted compounds in enhancing the efficiency of solar cells. This research demonstrates the practical applications of these compounds in renewable energy technologies (Kim et al., 2006).
Properties
IUPAC Name |
2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-4-11(15(19)20)17-14(18)13(24-16(17)23)8-9-7-10(21-2)5-6-12(9)22-3/h5-8,11H,4H2,1-3H3,(H,19,20)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFCFEDTFZSJEA-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C\C2=C(C=CC(=C2)OC)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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